Cas no 2229261-29-2 (3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid)

3-(3,5-Dimethylphenyl)-3,3-difluoropropanoic acid is a fluorinated aromatic carboxylic acid derivative characterized by its unique structural features, including a difluorinated propanoic acid moiety and a 3,5-dimethylphenyl substituent. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a building block for more complex molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can be advantageous in drug design. Its well-defined structure allows for precise modifications, making it useful in the development of bioactive compounds. The dimethylphenyl group contributes to steric and electronic effects, influencing reactivity and selectivity in synthetic applications.
3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid structure
2229261-29-2 structure
Product Name:3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid
CAS No:2229261-29-2
MF:C11H12F2O2
MW:214.208590507507
CID:6157473
PubChem ID:165629821
Update Time:2025-11-01

3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid
    • 2229261-29-2
    • EN300-1945496
    • Inchi: 1S/C11H12F2O2/c1-7-3-8(2)5-9(4-7)11(12,13)6-10(14)15/h3-5H,6H2,1-2H3,(H,14,15)
    • InChI Key: MEMGOXRTJPMPMJ-UHFFFAOYSA-N
    • SMILES: FC(CC(=O)O)(C1C=C(C)C=C(C)C=1)F

Computed Properties

  • Exact Mass: 214.08053595g/mol
  • Monoisotopic Mass: 214.08053595g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 231
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 37.3Ų

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Additional information on 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid

Introduction to 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid (CAS No. 2229261-29-2)

3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid, identified by its unique CAS number 2229261-29-2, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its 3,3-difluoropropanoic acid moiety and a 3,5-dimethylphenyl substituent, exhibits distinct chemical properties that make it a valuable candidate for various applications in medicinal chemistry and material science.

The structural composition of 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid includes a fluoro-substituted propanoic acid backbone, which imparts unique electronic and steric characteristics. The presence of the dimethylphenyl group further enhances its molecular interactions, making it a promising scaffold for the development of novel bioactive molecules. This compound’s synthesis involves intricate organic transformations that highlight the expertise required in modern chemical synthesis techniques.

In recent years, the pharmaceutical industry has shown increasing interest in fluorinated compounds due to their enhanced metabolic stability and binding affinity. The difluorine substitution in 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid contributes to its stability under various physiological conditions, making it an attractive candidate for drug design. Researchers have explored its potential as an intermediate in the synthesis of protease inhibitors and kinase inhibitors, which are critical in treating chronic diseases such as cancer and inflammatory disorders.

One of the most compelling aspects of 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid is its role in the development of targeted therapies. The dimethylphenyl group facilitates specific interactions with biological targets, while the fluoro-substituted side chain enhances selectivity. This balance has led to several preclinical studies investigating its efficacy in modulating pathways associated with neurological disorders and metabolic diseases. The compound’s ability to cross the blood-brain barrier has also been a focus of interest, suggesting potential applications in neuropharmacology.

The synthesis of 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorination techniques, have been employed to achieve optimal results. These methods not only highlight the progress in synthetic chemistry but also underscore the importance of innovative approaches in producing complex molecules like this one.

Recent advancements in computational chemistry have further enhanced the understanding of 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid’s interactions with biological targets. Molecular docking studies have revealed its potential binding affinity to enzymes and receptors involved in disease pathways. These insights have guided the design of derivatives with improved pharmacological properties. The integration of experimental data with computational modeling has become a cornerstone in modern drug discovery pipelines.

The environmental impact of fluorinated compounds has also been a subject of research. While fluoro-substituents offer numerous advantages in drug design, their persistence in the environment raises concerns. Efforts are underway to develop sustainable synthetic routes that minimize waste and reduce environmental footprint. The exploration of green chemistry principles has led to innovative methodologies for producing compounds like 3-(3,5-dimethylphenyl)-3,3-difluoropropanoic acid while adhering to ecological standards.

Future directions for research on CAS No. 2229261-29-2 include exploring its role in personalized medicine. By understanding individual genetic variations and their impact on drug response, researchers can tailor therapeutic strategies to maximize efficacy while minimizing side effects. The compound’s structural flexibility makes it an ideal candidate for generating libraries of derivatives with tailored properties for personalized treatment plans.

In conclusion,(CAS No 2229261-29-2) stands as a testament to the progress made in synthetic chemistry and pharmaceutical innovation. Its unique structural features and potential applications make it a cornerstone in ongoing research efforts aimed at developing novel therapeutics for a wide range of diseases. As scientific understanding continues to evolve,the role of this compound is expected to expand,offering new hope for patients worldwide.

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